Ginsenoside Rk2 Ginsenoside Rk2 Ginsenoside Rk2 has been reported in Panax notoginseng and Panax ginseng with data available.
structure in first source
Brand Name: Vulcanchem
CAS No.:
VCID: VC0191332
InChI: InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
SMILES: Array
Molecular Formula: C36H60O7
Molecular Weight: 604.9 g/mol

Ginsenoside Rk2

CAS No.:

Cat. No.: VC0191332

Molecular Formula: C36H60O7

Molecular Weight: 604.9 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside Rk2 -

Specification

Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Standard InChI Key WMGBQZAELMGYNO-YMWSGFAJSA-N
Isomeric SMILES CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Canonical SMILES CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C

Introduction

Chemical Properties and Structure

Ginsenoside Rk2 possesses a complex molecular structure and distinct physicochemical properties that contribute to its biological activity. Understanding these properties is essential for comprehending its pharmacokinetics, potential drug development, and mechanism of action.

Molecular Structure and Properties

Ginsenoside Rk2 is formally identified as (3β,12β)-12-Hydroxydammara-20,24-dien-3-yl β-D-glucopyranoside . Its structure is characterized by a tetracyclic dammarane skeleton with a glucose moiety at the C-3 position. The defining features of Rk2 include hydroxylation at position C-12 and the presence of double bonds at C-20 and C-24 positions, which distinguish it from other ginsenosides and contribute to its unique biological activities.

PropertyValue
CAS Number364779-14-6
Molecular FormulaC₃₆H₆₀O₇
Molecular Weight604.857 g/mol
Density1.2±0.1 g/cm³
Boiling Point693.9±55.0 °C at 760 mmHg
Flash Point373.5±31.5 °C
LogP6.99
Exact Mass604.433899
Vapor Pressure0.0±4.9 mmHg at 25°C
Index of Refraction1.567
Storage Condition2-8°C

Structural Relationships with Other Ginsenosides

Ginsenoside Rk2 shares structural similarities with other dehydroprotopanaxadiol ginsenosides but differs in specific modifications. The dehydration process during ginseng processing contributes to the formation of double bonds that enhance lipophilicity and potentially improve membrane permeability compared to primary ginsenosides . These structural characteristics may explain the superior pharmacological activities observed with Rk2 in various biological systems.

Pharmacological Activities

Ginsenoside Rk2 demonstrates diverse pharmacological effects, with particularly notable activity in hepatoprotection. Research has revealed multiple biological actions that contribute to its therapeutic potential.

Hepatoprotective Effects

The most extensively studied pharmacological activity of Ginsenoside Rk2 is its protective effect against hepatic ischemia-reperfusion injury (IRI). In both in vitro and in vivo models, Rk2 has demonstrated significant efficacy in preventing hepatic damage resulting from ischemia followed by reperfusion . This condition represents a major clinical challenge in situations such as hemorrhagic shock, hepatic resection, and liver transplantation, where current interventions remain inadequate.

Protection Against Hepatic Ischemia-Reperfusion Injury

In experimental models, Rk2 significantly reduced inflammation and apoptosis caused by oxygen-glucose deprivation and reperfusion in hepatocytes. Importantly, this protection occurs in a dose-dependent manner, with higher concentrations providing greater hepatoprotection against ischemia/reperfusion-induced liver injury in mice . The consistency of results across both cellular and animal models strengthens the evidence for Rk2's hepatoprotective potential.

Study ParameterKey FindingsSignificance
In vitro hepatocyte modelReduced inflammation and apoptosis under oxygen-glucose deprivation and reperfusion conditionsDemonstrates direct cellular protection
In vivo mouse modelDose-dependent protection against hepatic I/R-induced liver injuryConfirms therapeutic potential in intact biological systems
Comparative efficacySuperior protection compared to primary ginsenosides, particularly regarding anti-inflammatory effectsSuggests structural advantages of rare ginsenosides

Additional Therapeutic Effects

While hepatoprotection is the most documented effect of Ginsenoside Rk2, research has also indicated potential benefits in other conditions:

Anti-inflammatory Activities

Rk2 has demonstrated anti-inflammatory properties in models of ulcerative colitis, suggesting broader applications beyond hepatoprotection . This effect appears to involve modulation of inflammatory signaling pathways and regulation of immune cell function.

Protection Against Alcoholic Liver Disease

Studies have indicated that Rk2 may provide protection against alcoholic liver disease, possibly through its anti-inflammatory, anti-apoptotic, and anti-oxidative properties . This suggests potential application in multiple forms of liver injury beyond ischemia-reperfusion damage.

Molecular Mechanisms of Action

The therapeutic effects of Ginsenoside Rk2 are mediated through specific molecular interactions and signaling pathways. Recent research has elucidated several key mechanisms underlying its pharmacological activities.

AKT Signaling Pathway Modulation

The most thoroughly characterized mechanism of Ginsenoside Rk2 involves its direct interaction with and activation of the AKT (RAC serine/threonine protein kinase) signaling pathway . Through comprehensive approaches including network pharmacology, molecular docking, transcriptome analysis, and isothermal titration calorimetry, researchers have confirmed that Rk2 protects against hepatic IRI primarily by targeting and activating the AKT signaling pathway.

AKT1 Binding and Membrane Translocation

A crucial aspect of Rk2's mechanism involves direct binding to AKT1, facilitating its translocation from the cytoplasm to the plasma membrane . This spatial reorganization is a critical step in AKT activation and represents a novel mode of action distinct from typical upstream activators of this pathway. The ability of Rk2 to facilitate membrane translocation without directly influencing upstream kinases positions it as a unique AKT modulator.

Enhancement of AKT-PDPK1 Interaction

Following membrane translocation, Rk2 markedly enhances the interaction between AKT and PDPK1 (3-phosphoinositide-dependent protein kinase-1), which promotes the activation of AKT1 and triggers downstream signaling cascades . This mechanism is particularly significant as it provides a direct pathway to AKT activation independent of upstream regulators that might be compromised in pathological conditions.

Verification of the AKT Pathway as the Primary Mechanism

The central role of the AKT pathway in mediating Rk2's effects has been verified through multiple experimental approaches:

  • Pharmacological inhibition of the AKT pathway effectively diminished the protective effects of Rk2, confirming this pathway's necessity for Rk2's therapeutic action .

  • Knockdown of AKT1 similarly abolished the protective benefits, further supporting the specific interaction between Rk2 and AKT1 .

  • Experimental validation following computational predictions confirmed direct binding between Rk2 and AKT1 .

Comparison with Other AKT Activators

Ginsenoside Rk2 represents a novel type of AKT activator with distinct characteristics compared to other known activators such as SC79 . While SC79 induces cytosolic activation of AKT independent of PIP3-mediated membrane translocation, Rk2 modulates AKT1 relocalization without directly influencing upstream kinases and regulators . This suggests potential complementary or alternative therapeutic approaches in conditions where standard AKT modulators might be ineffective.

Research Findings and Future Directions

The current body of research on Ginsenoside Rk2 provides compelling evidence for its therapeutic potential while also highlighting areas requiring further investigation.

Future Research Directions

Based on current findings and identified limitations, several promising directions for future research emerge:

  • Comprehensive exploration of additional biological activities and therapeutic applications of Rk2 beyond hepatoprotection.

  • Development of improved techniques for labeling and tracking Rk2 to better identify all potential molecular targets.

  • Further elucidation of structure-activity relationships to optimize Rk2's therapeutic potential.

  • Investigation of potential synergistic effects between Rk2 and other therapeutic agents.

  • Clinical studies to evaluate safety, efficacy, and pharmacokinetics in human subjects.

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